

CHMFL-PI4K-127 Kinase Assay: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: CHMFL-PI4K-127

Cat. No.: B10821518

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This document provides detailed application notes and protocols for the design and implementation of kinase assays for **CHMFL-PI4K-127**, a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). These guidelines are intended for researchers, scientists, and drug development professionals engaged in anti-malarial drug discovery and the characterization of novel kinase inhibitors.

Introduction

CHMFL-PI4K-127 is a novel, orally bioavailable inhibitor targeting PfPI4K, a lipid kinase essential for the lifecycle of the malaria parasite, Plasmodium falciparum.^{[1][2][3][4]} By inhibiting PfPI4K, **CHMFL-PI4K-127** disrupts critical cellular processes within the parasite, leading to its death. This compound has demonstrated potent activity against both the blood and liver stages of Plasmodium, making it a promising candidate for further drug development. ^[1] Understanding the biochemical and cellular activity of **CHMFL-PI4K-127** is crucial for its continued evaluation. This document outlines detailed protocols for both a biochemical kinase assay to determine its direct enzymatic inhibition and a cell-based assay to assess its activity in a biological context.

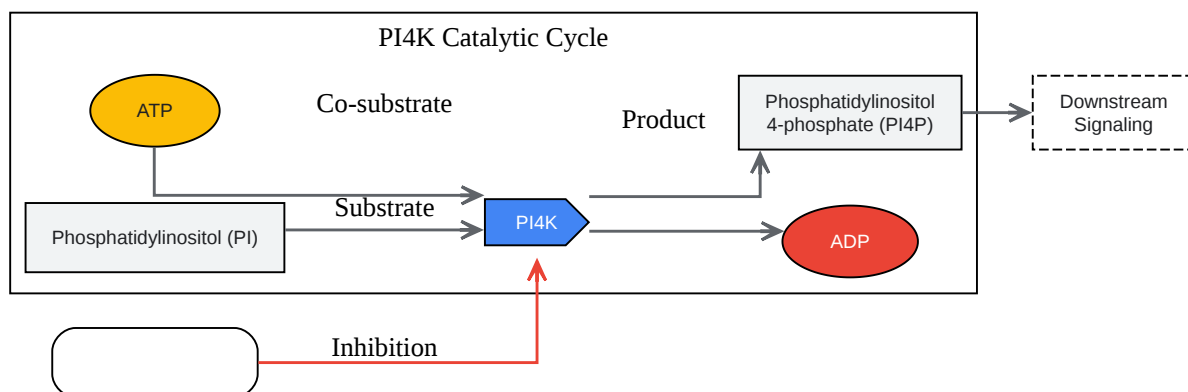
Quantitative Data Summary

The following table summarizes the key quantitative data reported for **CHMFL-PI4K-127**.

Parameter	Target/Strain	Value	Reference
IC50	PfPI4K (biochemical assay)	0.9 nM	
EC50	<i>P. falciparum</i> 3D7 strain (cell-based assay)	25.1 nM	
EC50	Drug-resistant <i>P. falciparum</i> strains	23-47 nM	
In Vivo Efficacy	Plasmodium blood stage (rodent model)	80 mg/kg	
In Vivo Efficacy	Plasmodium liver stage (rodent model)	1 mg/kg	

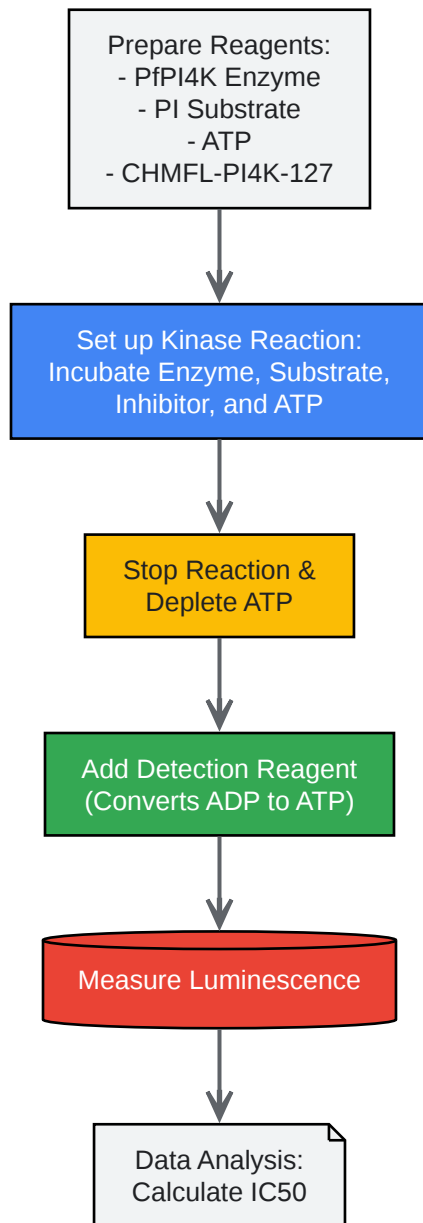
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI4K signaling pathway and the general workflow for the biochemical kinase assay.



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PI4K Signaling Pathway and Inhibition by **CHMFL-PI4K-127**.



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Biochemical Kinase Assay Workflow.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from established luminescence-based kinase assays and is suitable for determining the in vitro potency (IC50) of **CHMFL-PI4K-127** against PfPI4K.

Materials and Reagents:

- Recombinant PfPI4K enzyme
- Phosphatidylinositol (PI) substrate
- ATP
- **CHMFL-PI4K-127**
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Luminometer

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **CHMFL-PI4K-127** in DMSO.
 - Prepare serial dilutions of **CHMFL-PI4K-127** in kinase assay buffer.
 - Prepare the PfPI4K enzyme, PI substrate, and ATP solutions in kinase assay buffer to the desired concentrations. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically.

- Kinase Reaction:
 - Add the kinase assay buffer to each well of the plate.
 - Add the **CHMFL-PI4K-127** dilutions to the appropriate wells. Include wells with DMSO only as a no-inhibitor control and wells without enzyme as a background control.
 - Add the PfPI4K enzyme to all wells except the background control.
 - Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding the PI substrate and ATP mixture to all wells.
 - Incubate the reaction for 30-60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
- ADP Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
 - Incubate for 40 minutes at room temperature.
 - Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a luminometer.
 - Subtract the background luminescence from all readings.
 - Calculate the percent inhibition for each concentration of **CHMFL-PI4K-127** relative to the no-inhibitor control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for PI4K Inhibition (Immunofluorescence)

This protocol describes a method to assess the effect of **CHMFL-PI4K-127** on the intracellular levels of phosphatidylinositol 4-phosphate (PI4P), the product of PI4K activity, in *P. falciparum*-infected red blood cells.

Materials and Reagents:

- *P. falciparum*-infected red blood cells
- **CHMFL-PI4K-127**
- Complete parasite culture medium
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- Primary antibody: anti-PI4P antibody
- Secondary antibody: fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
- DAPI (for nuclear staining)
- Mounting medium
- Microscope slides and coverslips
- Fluorescence microscope

Procedure:

- Cell Culture and Treatment:
 - Culture *P. falciparum*-infected red blood cells under standard conditions.
 - Treat the parasite cultures with a serial dilution of **CHMFL-PI4K-127** for a defined period (e.g., 4-24 hours). Include a DMSO-treated control.
- Cell Fixation and Permeabilization:
 - Harvest the cells by centrifugation and wash with PBS.
 - Resuspend the cells in fixation solution and incubate for 20-30 minutes at room temperature.
 - Wash the cells with PBS.
 - Permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature.
 - Wash the cells with PBS.
- Immunostaining:
 - Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
 - Incubate the cells with the primary anti-PI4P antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.
 - Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS.

- Counterstain the parasite nuclei with DAPI for 10 minutes.
- Wash the cells with PBS.
- Microscopy and Image Analysis:
 - Resuspend the cells in a small volume of PBS and mount them on microscope slides with mounting medium.
 - Acquire images using a fluorescence microscope with appropriate filter sets for the fluorophores used.
 - Quantify the fluorescence intensity of the PI4P signal within the parasites for each treatment condition using image analysis software.
- Data Analysis:
 - Normalize the PI4P fluorescence intensity to a control signal (e.g., DAPI) if necessary.
 - Calculate the percent reduction in PI4P levels for each concentration of **CHMFL-PI4K-127** relative to the DMSO-treated control.
 - Plot the percent reduction against the logarithm of the inhibitor concentration to determine the EC50 value for PI4P reduction.

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References

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- [3. Measurement of PI4P Levels in Intact Chloroplasts Isolated from Arabidopsis thaliana \[bio-protocol.org\]](#)
- [4. PI4P detection \[bio-protocol.org\]](#)
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